molecular formula C9H14S B14315858 3,5-Dimethyl-2-propylthiophene CAS No. 113591-54-1

3,5-Dimethyl-2-propylthiophene

Cat. No.: B14315858
CAS No.: 113591-54-1
M. Wt: 154.27 g/mol
InChI Key: AIKMKEMIIQNNSI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-propylthiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C9H14S

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-propylthiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-propylthiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated thiophenes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3,5-Dimethyl-2-propylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic or pharmacological characteristics.

Properties

113591-54-1

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3,5-dimethyl-2-propylthiophene

InChI

InChI=1S/C9H14S/c1-4-5-9-7(2)6-8(3)10-9/h6H,4-5H2,1-3H3

InChI Key

AIKMKEMIIQNNSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C)C

Origin of Product

United States

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